molecular formula C11H18BrCl2N3 B2385511 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride CAS No. 1803594-86-6

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride

Cat. No.: B2385511
CAS No.: 1803594-86-6
M. Wt: 343.09
InChI Key: MVZLGPJFDCUKBQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a bromopyridine moiety attached to a diazepane ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 4-methyl-1,4-diazepane.

    Reaction Conditions: The bromopyridine is reacted with the diazepane under controlled conditions, often involving a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction conditions but can include substituted pyridines or reduced diazepane derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(5-Bromopyridin-2-yl)ethan-1-one and 5-Bromopyridin-2-ol share structural similarities.

    Uniqueness: The presence of the diazepane ring and the specific substitution pattern on the pyridine ring make this compound unique in its chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.2ClH/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11;;/h3-4,9H,2,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLGPJFDCUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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